Taxuspine B

Multidrug Resistance P-glycoprotein Chemosensitization

Taxuspine B is a distinct taxane diterpenoid with a 6/10/6-membered ring system, unlike the 6/8/6 ring of paclitaxel. It inhibits P-glycoprotein (P-gp) to reverse multidrug resistance, increasing intracellular chemo accumulation in MDR cells—a function absent in clinical taxanes. Ideal as a P-gp research tool, chemosensitizer lead, or SAR scaffold for novel MDR modulators.

Molecular Formula C35H42O10
Molecular Weight 622.7 g/mol
Cat. No. B158585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxuspine B
Molecular FormulaC35H42O10
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
InChIInChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1
InChIKeyRWMXWLFXARITCC-CRMVJMMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Taxuspine B: A Naturally Derived 6/10/6-Ring Taxane Diterpenoid for Multidrug-Resistance (MDR) and Microtubule Research


Taxuspine B is a naturally occurring taxane diterpenoid with the molecular formula C35H42O10 and a molecular weight of 622.7 g/mol . It is primarily isolated from the stems and bark of various Taxus species, most notably the Japanese yew (Taxus cuspidata) . Chemically, it features a complex polycyclic core characterized by an unusual 6/10/6-membered ring system, distinguishing it from the standard 6/8/6 ring system found in many common taxanes like paclitaxel [1]. Its core biological activity is twofold: it exhibits appreciable paclitaxel-like activity by reducing CaCl2-induced microtubule depolymerization , but crucially, it also demonstrates a potent ability to inhibit the drug transport function of P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells [2].

Why Taxuspine B Cannot Be Substituted with Generic Taxanes Like Paclitaxel or Docetaxel in MDR Research


Substituting Taxuspine B with a generic, clinically established taxane like paclitaxel or docetaxel will fundamentally alter the research outcome, particularly in models of multidrug resistance (MDR). While all three compounds interact with tubulin to some degree , their functional profiles on MDR-related efflux pumps are diametrically opposed. Paclitaxel and docetaxel are well-characterized substrates for the P-glycoprotein (P-gp) efflux pump, and their efficacy is dramatically reduced in P-gp overexpressing cancer cells [1]. In contrast, Taxuspine B, along with taxuspines C and J, has been shown to inhibit P-gp function, increasing the intracellular accumulation of co-administered chemotherapeutics in MDR cell lines, an effect comparable to the known inhibitor verapamil [2]. Therefore, using Taxuspine B as a research tool provides a mechanism for probing and potentially overcoming MDR, a function that its clinically used counterparts not only lack but actively antagonize.

Quantitative Evidence Guide: Direct Comparative Data for Taxuspine B vs. Paclitaxel, Verapamil, and Other Taxoids


P-gp Functional Inhibition vs. Paclitaxel: Vincristine Accumulation in MDR 2780AD Cells

Taxuspine B potently inhibits P-glycoprotein (P-gp) function, as demonstrated by a significant increase in cellular accumulation of the chemotherapeutic agent vincristine in multidrug-resistant 2780AD ovarian cancer cells. This effect is comparable to the known P-gp inhibitor verapamil, whereas paclitaxel (taxol) exhibited the opposite effect, decreasing vincristine accumulation in the same assay [1].

Multidrug Resistance P-glycoprotein Chemosensitization Taxanes

Cytotoxicity Profile vs. Paclitaxel: Weak Direct Cytotoxicity Against L1210 and KB Cell Lines

Taxuspine B demonstrates weak direct cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, with an IC50 of 18 μg/mL for L1210 and inhibition rates of 42.3% (L1210) and 11.8% (KB) at a concentration of 10 μg/mL . This is in stark contrast to paclitaxel, which exhibits potent cytotoxicity in these and other cancer cell lines at sub-micromolar concentrations [1].

Cytotoxicity Anticancer Taxanes In Vitro

Structural Differentiation: Unique 6/10/6-Ring System vs. Common 6/8/6-Ring Taxanes

Taxuspine B possesses a rare 6/10/6-membered tricyclic ring system, making it only the second reported example of a taxane diterpenoid with this specific skeleton [1]. This is a distinct structural departure from the canonical 6/8/6-membered ring system found in the majority of taxanes, including the widely studied paclitaxel and its analogs [1].

Chemical Structure Taxane Diterpenoid Ring System

In Vivo MDR Reversal: Supporting Evidence from the Taxuspine Class

In a supporting in vivo study, taxuspine C, a structurally related taxane from the same natural source, enhanced the chemotherapeutic effect of vincristine (VCR) in mice bearing P388/VCR tumors [1]. This provides class-level validation for the MDR reversal potential observed in vitro for taxuspines B, C, and J.

Multidrug Resistance In Vivo Chemosensitization Taxanes

Optimal Research and Procurement Scenarios for Taxuspine B in Oncology and Pharmacology


Investigating and Overcoming P-gp-Mediated Multidrug Resistance (MDR)

Taxuspine B is ideally suited as a research tool for studying the mechanisms of P-glycoprotein (P-gp)-mediated multidrug resistance in cancer. Its direct, functional inhibition of P-gp, which increases the intracellular accumulation of chemotherapeutic drugs like vincristine, makes it a valuable positive control or lead compound for MDR reversal studies [1]. This application is distinct from using traditional taxanes like paclitaxel, which are P-gp substrates and thus ineffective in MDR models [1].

Taxane Structure-Activity Relationship (SAR) and Medicinal Chemistry

The rare 6/10/6-membered ring system of Taxuspine B provides a unique scaffold for medicinal chemists exploring the structure-activity relationships (SAR) of taxane diterpenoids [2]. Its divergent functional profile compared to the more common 6/8/6 ring-containing taxanes (e.g., paclitaxel) offers a distinct starting point for designing novel analogs with potentially improved MDR-modulating or chemosensitizing properties [2].

Development of Novel Chemosensitizers and Adjuvant Therapies

Given its potent P-gp inhibitory activity and weak direct cytotoxicity, Taxuspine B is a compelling lead compound for the development of novel chemosensitizers or adjuvant therapies [3]. It can be used in vitro and potentially in vivo to explore combination regimens where it is co-administered with standard chemotherapeutics (e.g., vincristine, doxorubicin) to enhance their efficacy against resistant tumors, a concept validated by in vivo studies with its analog taxuspine C [4].

Technical Documentation Hub

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